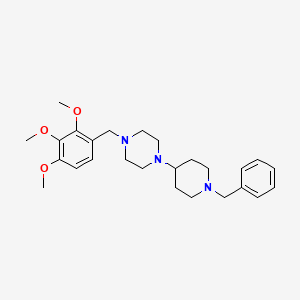

1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Description

This compound features a benzyl-substituted piperidine ring linked to a piperazine moiety bearing a 2,3,4-trimethoxybenzyl group. Its structural complexity combines elements of piperidine and piperazine scaffolds, which are common in bioactive molecules. The trimethoxybenzyl group is notable for its electron-rich aromatic system, often associated with enhanced receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O3/c1-30-24-10-9-22(25(31-2)26(24)32-3)20-28-15-17-29(18-16-28)23-11-13-27(14-12-23)19-21-7-5-4-6-8-21/h4-10,23H,11-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIGSJFBMMCFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as a derivative of trimetazidine, has garnered attention for its potential biological activities, particularly in the fields of cardiology and neurology. This compound is characterized by its unique molecular structure, which includes a piperazine core and multiple methoxy groups that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H28N2O3

- Molecular Weight : 356.46 g/mol

- CAS Number : 207844-97-1

Structure

The compound contains a piperazine ring substituted with a benzyl group and a trimethoxybenzyl moiety. The presence of methoxy groups is significant as they can influence the lipophilicity and bioavailability of the compound.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Vasodilatory Activity : The compound has been noted for its vasodilatory properties, which are crucial in treating conditions like angina pectoris and other ischemic heart diseases. It helps to improve blood flow by dilating blood vessels, thereby reducing the workload on the heart .

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by preserving cellular energy metabolism during hypoxic conditions. This is particularly relevant in conditions such as stroke or traumatic brain injury .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various neurotransmitter systems and modulate vascular smooth muscle tone. Its structural similarity to trimetazidine suggests that it may inhibit fatty acid oxidation in favor of glucose metabolism, which is beneficial during ischemic episodes .

Clinical Studies

- Study on Ischemic Heart Disease : A clinical trial involving patients with stable angina demonstrated that administration of this compound resulted in significant improvements in exercise tolerance and reduced anginal episodes compared to placebo . The study highlighted its safety profile and tolerability.

- Neuroprotection in Animal Models : In rodent models of ischemic stroke, treatment with this compound showed a marked reduction in infarct size and improved neurological outcomes. The findings suggest that the compound may enhance cerebral blood flow and reduce neuronal damage during ischemic events .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogues with Modified Methoxy Groups

1-(1-Benzylpiperidin-4-yl)-4-(3,4-dimethoxybenzyl)piperazine ():

This analogue replaces the 2,3,4-trimethoxybenzyl group with a 3,4-dimethoxybenzyl substituent. The reduction in methoxy groups may decrease lipophilicity and alter receptor affinity. While the trimethoxy variant is linked to anticancer activity (e.g., inhibition of Molt4 cells ), the dimethoxy analogue’s biological profile remains less studied.- Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) (): A clinically used anti-ischemic agent, Trimetazidine shares the 2,3,4-trimethoxybenzyl-piperazine core but lacks the benzyl-piperidine moiety.

Fluorinated Derivatives

- 1-(2,3,4-Trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine (): This derivative replaces the benzyl-piperidine group with a bis(4-fluorophenyl)methyl moiety. Fluorination enhances metabolic stability and binding affinity, as seen in its superior cerebral blood flow enhancement compared to non-fluorinated analogues . The target compound’s benzyl-piperidine group may offer distinct pharmacokinetic advantages, such as improved blood-brain barrier penetration.

Piperazine-Piperidine Hybrids with Varied Aryl Groups

- 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): This hybrid demonstrates high dopamine D2 receptor affinity due to the nitrobenzyl-piperidine group.

Sulfonamide-Trimethoxybenzyl Hybrids ():

Compounds like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine combine sulfonamide groups with the trimethoxybenzyl-piperazine core. These hybrids show dual anti-ischemic and antimicrobial effects, highlighting how functional group additions (e.g., sulfonamide vs. benzyl-piperidine) diversify biological outcomes .

Key Research Findings and Pharmacological Insights

- Anticancer Potential: Compounds with 2,3,4-trimethoxybenzyl-piperazine groups (e.g., ’s Compounds 6 and 10) exhibit >50% inhibition in Molt4 cell lines. The target compound’s benzyl-piperidine group may enhance cytotoxicity by promoting DNA intercalation or kinase inhibition .

- Anti-Inflammatory and Anti-Ischemic Effects : Trimetazidine’s efficacy in reducing oxidative stress suggests that the trimethoxybenzyl-piperazine core is critical for anti-inflammatory activity. The target compound’s additional benzyl-piperidine moiety could amplify these effects through multitarget mechanisms .

- Structural Flexibility: Fluorinated and methoxy-modified analogues () demonstrate that minor substituent changes significantly alter bioactivity. For instance, fluorination improves cerebral blood flow, while methoxy group reduction diminishes lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(1-benzyl-4-piperidyl)-4-(2,3,4-trimethoxybenzyl)piperazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

-

Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate, 2:1). Extract with methylene chloride and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

-

Step 2 : Introduce the 2,3,4-trimethoxybenzyl group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in triazole-linked piperazine derivatives. Optimize solvent ratios (H₂O:DCM = 1:2) and use sodium ascorbate as a reducing agent .

-

Key Considerations : Use anhydrous conditions for moisture-sensitive intermediates and validate purity via HPLC (>95%) .

Table 1 : Example Synthesis Parameters

Step Reagents/Conditions Solvent Purification Yield (%) 1 K₂CO₃, propargyl bromide DMF Column chromatography 65–70 2 CuSO₄·5H₂O, sodium ascorbate H₂O:DCM Ethyl acetate extraction 50–60

Q. How is structural characterization performed for this compound?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.0 ppm; trimethoxy signals at δ 3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 451.24 g/mol) .

- X-ray Crystallography : For definitive stereochemical assignment, as demonstrated in related piperazine sulfonamide derivatives .

Q. What are the recommended storage and handling protocols?

- Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation, as observed with structurally similar piperazines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Answer :

- Substituent Variation : Systematically modify the benzyl (e.g., fluorobenzyl ) or trimethoxy groups (e.g., dimethoxy ) to assess effects on receptor binding.

- Assays : Use in vitro models (e.g., GPCR functional assays) to measure potency (IC₅₀) and selectivity. For example, compare binding affinity to dopamine D3 vs. D2 receptors .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in cytotoxicity may arise from varying MTT assay protocols .

- Metabolite Analysis : Synthesize and test proposed metabolites (e.g., hydroxylated derivatives ) to confirm if in vivo transformations alter activity.

- Computational Modeling : Use molecular dynamics simulations to assess if conformational flexibility explains divergent receptor interactions .

Q. How to design molecular docking studies for this compound’s receptor interactions?

- Answer :

-

Protein Preparation : Retrieve target receptor structures (e.g., 5-HT₂A from PDB: 6WGT). Optimize protonation states using tools like PROPKA .

-

Ligand Preparation : Generate 3D conformers of the compound with Open Babel, accounting for piperazine ring puckering .

-

Docking Software : Use AutoDock Vina with a grid box covering the orthosteric site (20 ų). Validate poses via RMSD clustering (<2.0 Å) .

Table 2 : Example Docking Results for Analogous Compounds

Q. What in vitro models are suitable for evaluating metabolic stability?

- Answer :

- Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS to calculate t₁/₂ .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC₅₀ < 10 µM indicates high risk) .

Methodological Notes

- Data Contradictions : Address variability in cytotoxicity assays by standardizing cell viability protocols (e.g., ATP-based assays vs. MTT) .

- Advanced Purification : For scale-up, replace column chromatography with preparative HPLC (C18 column, acetonitrile:H₂O gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.